N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide
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Overview
Description
“N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide” is a chemical compound. It is related to a class of compounds that have been studied for their inhibitory effects on Equilibrative Nucleoside Transporters (ENTs) .
Molecular Structure Analysis
The structure of this compound is related to a series of analogues that have been studied for their structure-activity relationship . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2 .Scientific Research Applications
Synthesis and Antibacterial Activities
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide and its derivatives have been studied for their synthesis methods and antibacterial activities. The research into piperazine derivatives, such as the synthesis of novel compounds through connection reactions, has highlighted their potential in combating bacterial infections. Notably, certain derivatives exhibit significant antibacterial effectiveness against various strains, demonstrating the compound's relevance in developing new antibacterial agents (Wu Qi, 2014).
Neurotransmitter Receptor Study with PET
The compound's structure has been utilized in the development of radiolabeled antagonists for studying neurotransmitter receptors, such as the 5-HT1A receptors, using positron emission tomography (PET). This application is crucial for understanding serotonergic neurotransmission in both animal models and humans, aiding in the exploration of psychiatric and neurological disorders (A. Plenevaux et al., 2000).
Dopamine Receptor Affinity
Investigations into the structural variations of benzamide PB12, a potent dopamine D(4) receptor ligand, led to the discovery of derivatives with moderate D(3) receptor affinity. This research is pivotal for developing targeted therapies for neurological disorders, showcasing the compound's versatility in modulating dopamine receptors (M. Leopoldo et al., 2002).
Development of Adenosine Receptor Antagonists
The creation of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has led to the identification of potent adenosine A2B receptor antagonists, with certain derivatives showing subnanomolar affinity and high selectivity. This research contributes to the understanding and potential treatment of conditions associated with adenosine receptors (T. Borrmann et al., 2009).
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Mode of Action
The compound interacts with ENTs, inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport, which is crucial for nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, the compound can disrupt these processes, potentially affecting cellular functions that rely on these pathways .
Pharmacokinetics
The compound’s structure, which includes a piperazine ring attached to a 2-fluorophenyl group and a pyrazine-2-carboxamide moiety, suggests that it may have certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability
Result of Action
The primary result of the compound’s action is the inhibition of ENTs, leading to a disruption in nucleoside transport . This can affect nucleotide synthesis and the regulation of adenosine function . The exact molecular and cellular effects would depend on the specific cellular context and the roles of ENTs in those cells .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes and proteins . The nature of these interactions is complex and can involve both binding and inhibition .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes or cofactors .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S/c1-16-5-4-6-17(15-16)20(25)22-9-14-28(26,27)24-12-10-23(11-13-24)19-8-3-2-7-18(19)21/h2-8,15H,9-14H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAVXXHOAZUGSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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